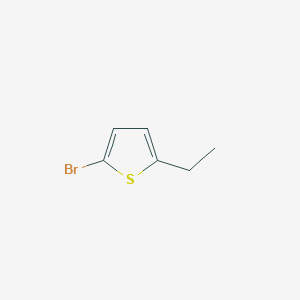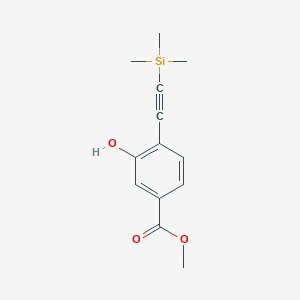
Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate
Vue d'ensemble
Description
“Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate” is a chemical compound with the CAS number 478169-68-5 . It is a light-yellow to yellow powder or crystals .
Synthesis Analysis
The synthesis of similar compounds involves reactions such as the Sonogashira coupling reaction . For instance, 4-[(Trimethylsilyl)ethynyl]benzaldehyde can be synthesized by reacting 4-bromobenzaldehyde and triphenylphosphine in anhydrous triethylamine with ethynyltrimethylsilane and then with palladium (II) acetate under argon .Molecular Structure Analysis
The molecular formula of “Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate” is C13H16O3Si . The InChI code is 1S/C13H16O3Si/c1-16-13(15)11-6-5-10(12(14)9-11)7-8-17(2,3)4/h5-6,9,14H,1-4H3 .Physical And Chemical Properties Analysis
“Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate” is a light-yellow to yellow powder or crystals . It has a molecular weight of 248.35 g/mol . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Novel Synthesis Methods
Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate is utilized in various synthesis methodologies across different fields of chemistry, showcasing its versatility. For instance, it plays a crucial role in the selective benzoylation of ribonucleosides, leading to significant advancements in RNA and DNA-RNA mixture synthesis. This method, leveraging the unique properties of methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate, enables easier preparation and isolation of nucleic acid sequences, which is pivotal for genetic studies and biotechnological applications (Kempe et al., 1982).
Liquid Crystal and Mesomorphic Characterization
The compound's utility extends to the synthesis and characterization of novel aromatic alkynyl silanes, which exhibit mesomorphic properties. Research in this domain focuses on creating ethynyl-substituted rod-shaped molecules, such as 4′-Dodecylbiphenyl-4-carboxylic(2-trimethylsilylethynyl)-phenyl ester, that are evaluated for their liquid crystal properties. These findings are crucial for the development of advanced materials with specific optical and electronic applications, highlighting the compound's contribution to materials science (Srinivasa & Hariprasad, 2014).
Ferroelectric Liquid Crystals Synthesis
Further exploring its applications in materials chemistry, methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate is also involved in synthesizing ferroelectric liquid crystals. These novel compounds, incorporating 1,4-tetrafluorophenylene moieties, demonstrate chiral smectic C, smectic A, and cholesteric phases. This research underscores the compound's significant impact on developing new ferroelectric materials for applications in displays, sensors, and memory devices (闻建勋, 田民权, & 陈齐, 1994).
Advanced Organic Syntheses
Moreover, its application is evident in organic chemistry, where it aids in synthesizing heteroannular bridged ferrocenophanes, contributing to the field of organometallic chemistry. This unusual heteroannular cyclization process highlights the compound's role in developing complex organometallic structures, which are essential for catalysis and materials science research (Wu et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 3-hydroxy-4-(2-trimethylsilylethynyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3Si/c1-16-13(15)11-6-5-10(12(14)9-11)7-8-17(2,3)4/h5-6,9,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKWQEJDFVUAME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C#C[Si](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate | |
CAS RN |
478169-68-5 | |
| Record name | Methyl 3-hydroxy-4-[2-(trimethylsilyl)ethynyl]benzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8EQ7AQV2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

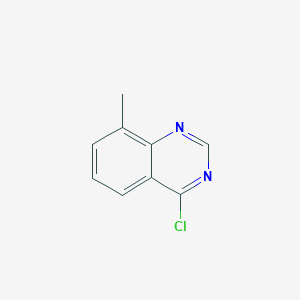
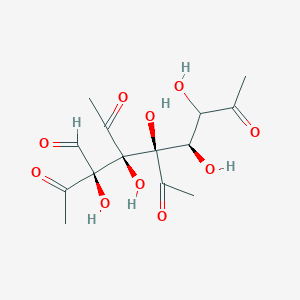
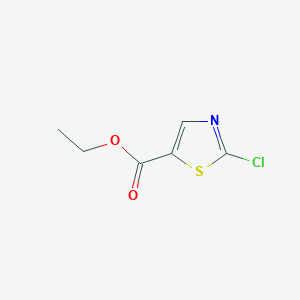
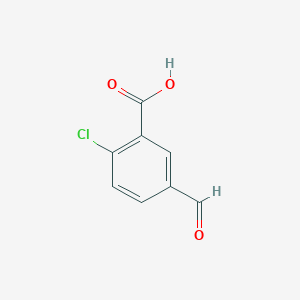
![2-[(2-Aminothiazol-4-yl)carboxymethyleneaminooxy]-2-methylpropionic acid](/img/structure/B1632149.png)
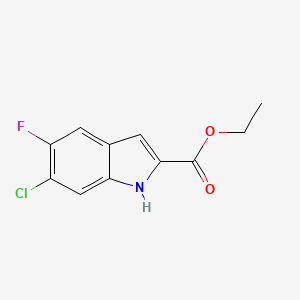
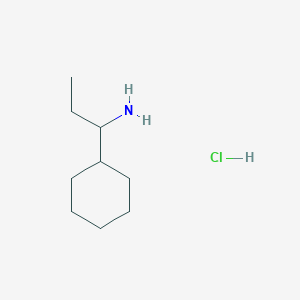
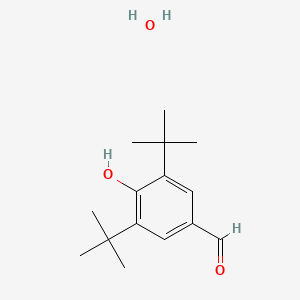
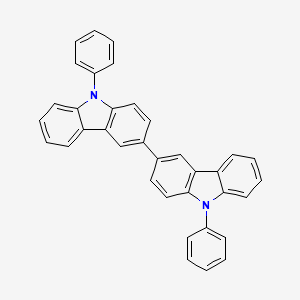
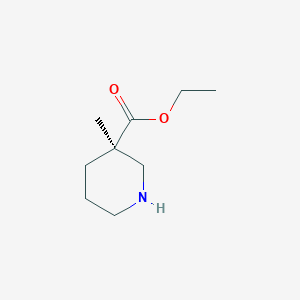
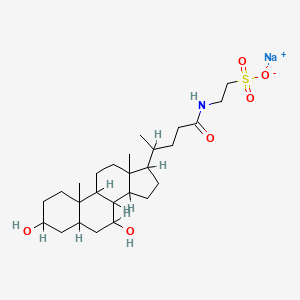
![(1S,4S,9S,10R,13R,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1632175.png)
![1-bromo-9,9'-Spirobi[9H-fluorene]](/img/structure/B1632183.png)
